molecular formula C5H8N2O2 B157368 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- CAS No. 1711-88-2

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Cat. No. B157368
CAS RN: 1711-88-2
M. Wt: 128.13 g/mol
InChI Key: YUJVMSLMIGONMN-UHFFFAOYSA-N
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Description

The compound "1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be accomplished through various synthetic routes. For instance, the paper titled "3-Methyl-4H-[1,2,4]-oxadiazol-5-one: a versatile synthon for protecting monosubstituted acetamidines" demonstrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in synthetic sequences. The potassium salt or the neutral form is shown to be superior for different synthetic reactions, such as alkylation and Michael addition. The stability of the oxadiazole moiety to acid or base under non-aqueous conditions is highlighted, along with its resistance to common organic synthesis reagents.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. The paper "1,2,5-oxadiazoles substituted at ring nitrogen. part 1. synthesis and study of 2-ethyl-1,2,5-oxadiazol-3(2H)-ones." explores the synthesis of 2-alkyl-1,2,5-oxadiazol-3(2H)-ones and investigates their structure using various spectroscopic methods, including NMR and IR, which are essential tools for confirming the chemical structure of such compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the paper "Synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one. Derivatives and their ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives" describes the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into triazolidine-dione derivatives through acid hydrolysis, showcasing the chemical versatility of the oxadiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The paper "New 1,2,4- and 1,3,4-oxadiazole materials: synthesis, and mesomorphic and luminescence properties" reports on the synthesis of new oxadiazole derivatives and their liquid crystalline and luminescence properties. The study of these properties is crucial for the potential application of oxadiazole derivatives in optoelectronic devices. Additionally, the paper "Synthesis and characterization of 1,3,4-oxadiazole-containing polyethers from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole and various aromatic diols" discusses the synthesis of polyethers containing the oxadiazole ring, highlighting their excellent mechanical properties and thermal stability, which are important for material science applications.

Scientific Research Applications

Synthetic Methods and Biological Roles

1,3,4-Oxadiazoles, including the 5-(1-methylethyl) variant, are a class of five-membered heterocyclic compounds that have garnered interest in the synthesis of biologically active cores for medicinal applications. Recent advancements have introduced innovative methods for synthesizing 1,3,4-oxadiazole derivatives, exploring their potential in treating various diseases. These developments have led to a deeper understanding of their synthetic pathways and biological implications, contributing to the discovery of new therapeutic agents (S. Nayak & B. Poojary, 2019).

Therapeutic Potency of Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of bioactivities, making them a focal point of medicinal chemistry research. These derivatives demonstrate remarkable binding affinity with various enzymes and receptors due to their unique structural features, leading to a diverse array of biological activities. The exploration of 1,3,4-oxadiazole-based compounds has resulted in identifying molecules with significant therapeutic potential for treating numerous ailments, highlighting their value in drug development (G. Verma et al., 2019).

Applications in Sensing and Material Science

Besides their pharmacological significance, 1,3,4-oxadiazoles have also been studied for their applications in material science and as chemosensors. The ease of synthesizing these compounds and the ability to modify their structures for specific applications make them ideal candidates for developing fluorescent frameworks and metal-ion sensors. Their high photoluminescent quantum yield and excellent stability properties are particularly advantageous for these applications, demonstrating the versatility of 1,3,4-oxadiazole derivatives beyond medicinal chemistry (D. Sharma et al., 2022).

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance has prompted the search for new compounds with effective antimicrobial properties. 1,3,4-Oxadiazole derivatives have shown promising results in this regard, exhibiting a wide range of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of existing antibiotics, underscoring their potential as novel therapeutic agents in combating microbial infections (T. Glomb & P. Świątek, 2021).

properties

IUPAC Name

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJVMSLMIGONMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075191
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

CAS RN

1711-88-2
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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